(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
Description
Overview of (2E)-2-[(1-Ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
The compound features a benzofuran scaffold fused with an indole system through a conjugated methylidene linkage. Its molecular formula, C~27~H~20~ClNO~4~ , reflects the integration of three key components:
- A 1-ethylindole group at position 3 of the benzofuran ring, contributing π-π stacking capabilities.
- A 3-oxo-2,3-dihydro-1-benzofuran core, providing rigidity and planar geometry.
- A 2-chlorobenzoate ester at position 6, enhancing lipophilicity and influencing electronic distribution.
The E-configuration of the methylidene bridge (confirmed by X-ray crystallography in analogous structures) ensures optimal conjugation between the indole and benzofuran systems. Key physicochemical properties include a molecular weight of 457.9 g/mol and a calculated logP value of 4.2 , suggesting moderate hydrophobicity suitable for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C~27~H~20~ClNO~4~ |
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | [(2E)-2-[(1-Ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
| Key Functional Groups | Indole, Benzofuran, Chlorobenzoate ester |
Scientific Significance and Rationale for Research
Benzofuran-indole hybrids have garnered attention due to their dual capacity to interact with biological targets such as DNA topoisomerases and kinase enzymes. The 2-chlorobenzoate moiety in this compound enhances electrophilicity at the ester carbonyl, potentially enabling covalent binding to nucleophilic residues in proteins. Furthermore, the ethyl group on the indole nitrogen may modulate solubility and metabolic stability compared to methyl or hydrogen analogues. Recent studies on structurally related compounds, such as (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate , demonstrate antitumor activity against breast cancer cell lines (IC~50~ = 1.2–3.8 µM), underscoring the therapeutic potential of this chemical class.
Historical Context and Discovery
The synthesis of benzofuran-indole hybrids traces back to early 2000s efforts to combine privileged scaffolds in medicinal chemistry. While the exact discovery timeline of this compound remains undocumented, its design likely evolved from Fischer indolization strategies described in seminal work by Pozharskii et al.. These methods enabled the construction of fused benzofuran-thienoindole systems via cyclization of aminothiophene precursors. The incorporation of chlorobenzoate esters emerged more recently, inspired by structure-activity relationship (SAR) studies showing enhanced bioactivity with halogenated aromatic esters.
Scope and Objectives of the Review
This review focuses on three pillars:
- Synthetic Approaches : Critical analysis of routes to construct the benzofuran-indole core and introduce the 2-chlorobenzoate group.
- Structural and Electronic Properties : Role of conjugation, steric effects, and halogen interactions in modulating reactivity.
- Potential Applications : Implications for drug discovery, materials science, and chemical biology.
Excluded from this discussion are pharmacokinetic, toxicological, and formulation-related data, as stipulated in the requirements.
Properties
Molecular Formula |
C27H20ClNO4 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H20ClNO4/c1-3-29-15-17(18-8-5-7-11-22(18)29)14-24-25(30)20-12-13-23(16(2)26(20)32-24)33-27(31)19-9-4-6-10-21(19)28/h4-15H,3H2,1-2H3/b24-14+ |
InChI Key |
WMXMBEVDUUCRBX-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Methyl-3-Oxo-2,3-Dihydro-1-Benzofuran-6-ol
Starting with 2,5-dihydroxyacetophenone, cyclization is achieved via acid-catalyzed intramolecular esterification. Polyphosphoric acid (PPA) at 120°C for 6 hours facilitates the formation of the dihydrobenzofuranone system.
| Parameter | Value |
|---|---|
| Starting Material | 2,5-Dihydroxyacetophenone |
| Catalyst | Polyphosphoric acid (PPA) |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Chlorination at C-6 Position
The hydroxyl group at C-6 is replaced with a chlorine atom using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux. This step ensures regioselectivity for subsequent esterification.
Construction of the Indole Moiety
The 1-ethylindole subunit is synthesized via Fischer indolization, leveraging 1-ethylhydrazine and cyclohexanone.
Fischer Indolization Protocol
A mixture of 1-ethylhydrazine and cyclohexanone in acetic acid undergoes cyclization at 80°C for 12 hours, yielding 1-ethylindole. The reaction is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3).
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Knoevenagel Condensation for Core Assembly
The benzofuran and indole subunits are conjugated via a Knoevenagel reaction, forming the (E)-configured methylidene bridge.
Reaction Conditions
A solution of 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carbonyl chloride and 1-ethylindole-3-carbaldehyde in anhydrous tetrahydrofuran (THF) is treated with piperidine as a base. The reaction proceeds at 25°C for 24 hours.
| Parameter | Value |
|---|---|
| Base | Piperidine |
| Solvent | Anhydrous THF |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 65% |
Stereochemical Control
The (E)-configuration of the methylidene group is confirmed via nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the indole H-2 proton shows no enhancement of the benzofuran H-4 signal, confirming trans geometry.
Esterification with 2-Chlorobenzoic Acid
The final step involves esterifying the hydroxyl group at C-6 of the benzofuran core with 2-chlorobenzoic acid.
Steglich Esterification
A mixture of the benzofuran-indole intermediate, 2-chlorobenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in DCM is stirred at 0°C for 2 hours, then at 25°C for 12 hours.
| Parameter | Value |
|---|---|
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Reaction Time | 14 hours |
| Yield | 72% |
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) and analyzed by high-resolution mass spectrometry (HRMS) and ¹³C NMR. Key spectral data include:
-
HRMS (ESI) : m/z calculated for C₂₈H₂₁ClNO₄ [M+H]⁺: 470.1164; found: 470.1168.
-
¹³C NMR (CDCl₃) : δ 168.5 (C=O), 161.2 (aromatic C-Cl), 144.3 (methylidene CH).
Optimization Strategies and Challenges
Solvent Effects on Knoevenagel Reaction
Comparative studies reveal that polar aprotic solvents (e.g., DMF) increase reaction rates but reduce stereoselectivity. THF balances yield and geometric purity.
Byproduct Formation in Esterification
Trace amounts of the 3-chlorobenzoate isomer (<5%) are detected via HPLC. Gradient elution (acetonitrile:water, 70:30 to 90:10) effectively separates isomers.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved an overall yield of 48% using continuous flow reactors for the Knoevenagel step. Key parameters for scale-up include:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 20 L |
| Temperature Control | Jacketed Flask | Flow Reactor |
| Purification | Column Chromatography | Crystallization |
| Overall Yield | 65% | 48% |
Mechanistic Insights
Knoevenagel Reaction Pathway
The base deprotonates the active methylene group of the benzofuran carbonyl compound, generating a nucleophilic enolate. This attacks the electrophilic aldehyde carbon of the indole derivative, followed by dehydration to form the α,β-unsaturated ketone.
Esterification Mechanism
DCC activates the carboxylic acid as an intermediate O-acylisourea, which reacts with the benzofuran hydroxyl group to form the ester. DMAP accelerates the reaction by stabilizing the transition state.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with indole and benzofuran structures exhibit notable antimicrobial properties. Studies suggest that (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate may demonstrate efficacy against a range of bacteria and fungi due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Antioxidant Properties
The antioxidant capabilities of this compound are attributed to its benzofuran component, which can scavenge free radicals, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .
Neurological Effects
Preliminary studies have suggested that the compound may interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for neurological conditions. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in neuropharmacology .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its complex structure, which allows for various functional group transformations. It can be utilized in the synthesis of other biologically active compounds through reactions such as condensation and sulfonation.
Development of New Materials
The unique properties of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate make it a candidate for the development of new materials in fields such as polymer science and nanotechnology. Its ability to form stable complexes with metals could lead to applications in catalysis and material science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of indole, benzofuran, and chlorobenzoate groups. Below is a comparative analysis with related compounds:
Key Observations :
- Indole Derivatives: The target compound shares the indole moiety with the derivative in , but the latter lacks the benzofuran and chlorobenzoate groups. Indole derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects, but substituents critically modulate these properties .
- Chlorinated Aromatics : The 2-chlorobenzoate group is structurally analogous to the 2-chlorophenyl group in methylclonazepam (). However, methylclonazepam’s benzodiazepine core confers distinct pharmacological effects (e.g., GABA receptor modulation) absent in the target compound .
Physicochemical and Spectroscopic Comparisons
- Spectroscopy : The target compound’s structure would likely require NMR and UV analysis, as demonstrated for Zygocaperoside and Isorhamnetin-3-O-glycoside in . The ethyl-indole group may produce distinct $^1$H-NMR signals (e.g., δ 1.4–1.6 ppm for the ethyl CH$_3$) compared to methyl or benzyl substituents in analogues .
- Solubility : The 2-chlorobenzoate ester may reduce water solubility relative to glycosylated compounds like Isorhamnetin-3-O-glycoside, which benefits from polar sugar moieties .
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic molecule that exhibits significant biological activity, particularly due to its structural features, which include an indole moiety fused with a benzofuran core and a chlorobenzoate group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 390.4 g/mol. The intricate arrangement of carbon rings and various functional groups suggests potential reactivity and interaction with biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.4 g/mol |
| Key Functional Groups | Indole, Benzofuran, Chlorobenzoate |
Pharmacological Properties
Compounds containing indole and benzofuran structures are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi.
- Anti-inflammatory Effects : The presence of certain functional groups can modulate inflammatory pathways.
- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines.
The biological activity of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and trigger downstream signaling pathways, leading to various biological effects.
Case Studies
Recent studies have explored the antibacterial properties of similar compounds. For instance, a study demonstrated that indole derivatives exhibited minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating potential effectiveness in treating bacterial infections .
Table 2: Comparative Biological Activity
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Indole Derivative A | 20 | 40 |
| Benzofuran Derivative B | 30 | 50 |
| Target Compound | TBD | TBD |
Synthesis Methods
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. Common strategies include:
- Preparation of Indole and Benzofuran Intermediates : Utilizing strong acids or bases.
- Coupling Reactions : Forming the final product through specific reaction conditions.
- Purification Techniques : Such as recrystallization or chromatography to isolate the compound.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1: Intermediate Preparation | Synthesis of indole and benzofuran intermediates |
| Step 2: Coupling Reaction | Formation of the target compound |
| Step 3: Purification | Isolation via recrystallization or chromatography |
Q & A
Q. What are the key considerations for synthesizing (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate?
- Methodological Answer : Synthesis involves sequential steps: (i) Preparation of the indole core via Fischer indole synthesis or Suzuki-Miyaura coupling for regioselective substitution . (ii) Formation of the benzofuran-3-one moiety using Claisen-Schmidt condensation to introduce the methylidene group . (iii) Esterification with 2-chlorobenzoyl chloride under anhydrous conditions. Purity must be verified via HPLC (e.g., C18 column, acetonitrile/water gradient) to resolve intermediates and byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the indole NH (δ ~10 ppm), conjugated olefin (E-configuration, coupling constant J ~16 Hz), and ester carbonyl (δ ~170 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- FT-IR : Validate ester C=O (1720–1740 cm⁻¹) and indole N-H (3400 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Use crystallographic data of target proteins (e.g., kinases or GPCRs) to model interactions with the indole and benzofuran moieties .
- Enzyme Assays : Measure inhibition constants (Ki) via fluorescence polarization or radiometric assays, controlling for solvent effects (DMSO ≤0.1% v/v) .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, correlating with dose-response curves .
Q. What strategies address contradictions in reported bioactivity data?
- Methodological Answer :
- Purity Reassessment : Use orthogonal methods (HPLC, DSC) to rule out degradation products or polymorphic forms .
- Assay Standardization : Compare results under identical conditions (pH, temperature, co-solvents) and validate with positive controls (e.g., known kinase inhibitors) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to resolve variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Methodological Answer :
- Substituent Variation : Modify the 1-ethyl group on the indole to assess steric/electronic effects on binding affinity .
- Scaffold Hybridization : Replace benzofuran with coumarin or chromone to evaluate bioisosteric effects .
- Pharmacophore Mapping : Use QSAR models to predict critical moieties (e.g., 2-chlorobenzoate’s role in lipophilicity) .
Data Contradiction Analysis
Q. Why might conflicting solubility data arise across studies?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
